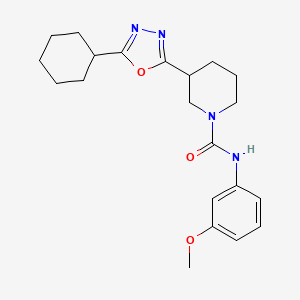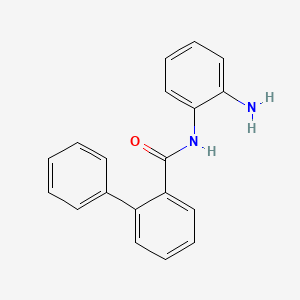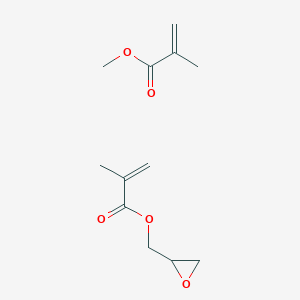![molecular formula C17H18ClN3O2S B14126564 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 725227-05-4](/img/structure/B14126564.png)
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a furan ring, and a chlorinated phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the 4-chloro-2-methylphenoxy group.
Attachment of the Propyl Chain: The phenoxy group is then reacted with a propylating agent to attach the propyl chain.
Formation of the Triazole Ring: The next step involves the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Attachment of the Furan Ring: The furan ring is introduced through a reaction with a furan-2-ylmethyl halide.
Final Thiolation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, to form disulfides.
Reduction: Reduction reactions can occur at the triazole ring or the furan ring, depending on the conditions.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole or furan derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of triazole and furan derivatives on biological systems. It may have potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Triazole derivatives are known for their antifungal and anticancer activities, and this compound could be a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.
Mécanisme D'action
The mechanism of action of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol likely involves interactions with various molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and phenoxy group can also interact with biological molecules, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the furan and propyl groups.
4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorinated phenoxy group.
5-(3-(4-chlorophenoxy)propyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the furan group.
Uniqueness
The uniqueness of 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its combination of a triazole ring, a furan ring, and a chlorinated phenoxy group. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
725227-05-4 |
|---|---|
Formule moléculaire |
C17H18ClN3O2S |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12-10-13(18)6-7-15(12)23-9-3-5-16-19-20-17(24)21(16)11-14-4-2-8-22-14/h2,4,6-8,10H,3,5,9,11H2,1H3,(H,20,24) |
Clé InChI |
NDDGBTOQUAHSRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)
![3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)


![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)




![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14126549.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)


